[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-
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Overview
Description
1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bipyrrolidine core with an ethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE involves several steps, typically starting with the preparation of the bipyrrolidine core. One common method involves the [2+2] ketene-imine cycloaddition (Staudinger reaction), which is used to form the azetidinone intermediates . These intermediates are then treated with ceric ammonium nitrate to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and molar equivalents of reagents to achieve high yields and purity.
Chemical Reactions Analysis
1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like iron powder, which can reduce nitro groups to amines.
Substitution: The ethoxyphenyl group can undergo substitution reactions, where different substituents can be introduced under specific conditions.
Common reagents used in these reactions include ceric ammonium nitrate, iron powder, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE involves its interaction with specific molecular targets and pathways. The compound’s bipyrrolidine core and ethoxyphenyl group allow it to bind to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE can be compared with similar compounds such as:
4’-Ethoxyacetophenone: A simpler compound with an ethoxyphenyl group, used in various chemical syntheses.
N-(4-Ethoxyphenyl)-2-azetidinones: Compounds with similar structural features, used in the synthesis of β-lactam antibiotics.
4-Ethoxyaniline: Another related compound with an ethoxyphenyl group, used in organic synthesis.
The uniqueness of 1’-(4-ETHOXYPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE lies in its bipyrrolidine core, which provides distinct chemical and biological properties compared to these similar compounds.
Biological Activity
The compound [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)- (CAS Number: 89143-16-8) is a member of the bipyrrolidine family and is characterized by its unique chemical structure, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.35 g/mol
- InChIKey : QFVPWOVEWHHIOL-UHFFFAOYSA-N
The compound features a bipyrrolidine core with a 4-ethoxyphenyl substituent, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that bipyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to [1,3'-Bipyrrolidine]-2',5'-dione have shown cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Compound A | HCT116 | 193.93 | Induction of apoptosis |
Compound B | A549 | 208.58 | Inhibition of cell proliferation |
[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)- | MDA-MB 231 | TBD | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential efficacy in cancer treatment.
The mechanisms through which [1,3'-Bipyrrolidine]-2',5'-dione exerts its biological effects are still under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins such as Bcl-2.
Case Studies
-
Study on MDA-MB 231 Cells :
A study assessed the effects of [1,3'-Bipyrrolidine]-2',5'-dione on MDA-MB 231 breast cancer cells. The results demonstrated significant cytotoxicity, with an observed increase in apoptotic markers after treatment. -
Synergistic Effects with Other Compounds :
Research has explored the synergistic effects of [1,3'-Bipyrrolidine]-2',5'-dione when combined with standard chemotherapeutics. The combination therapy showed enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy.
Pharmacological Potential
Beyond anticancer properties, [1,3'-Bipyrrolidine]-2',5'-dione may exhibit additional pharmacological activities such as anti-inflammatory and antimicrobial effects. These activities are hypothesized to arise from its ability to modulate signaling pathways involved in inflammation and microbial resistance.
Properties
CAS No. |
89143-16-8 |
---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O3/c1-2-21-13-7-5-12(6-8-13)18-15(19)11-14(16(18)20)17-9-3-4-10-17/h5-8,14H,2-4,9-11H2,1H3 |
InChI Key |
YGXQBALCQCKHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Origin of Product |
United States |
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